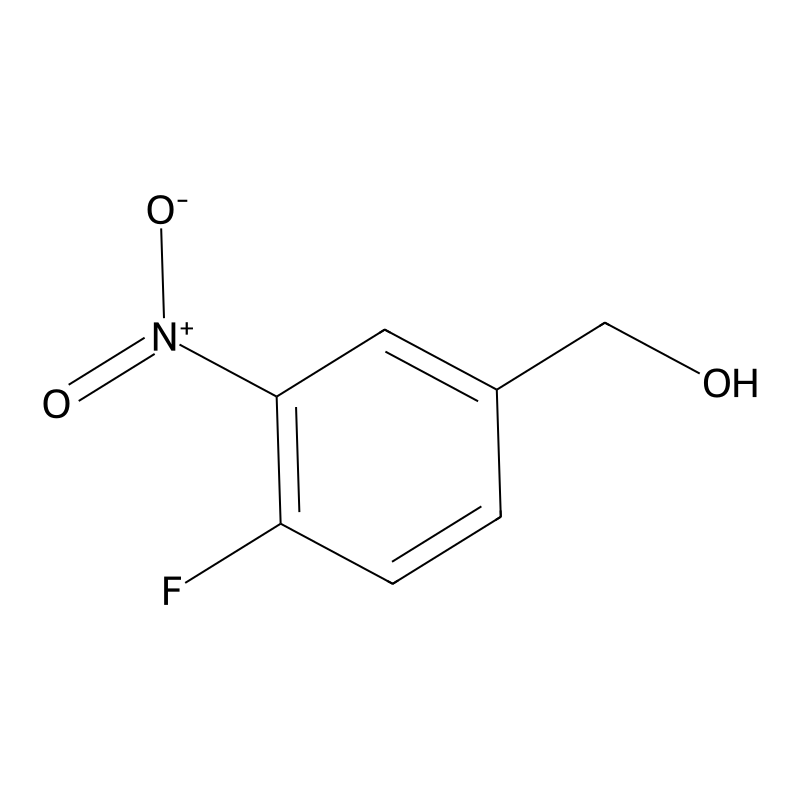

4-Fluoro-3-nitrobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Fluoro-3-nitrobenzyl alcohol is a highly versatile, trifunctional aromatic building block widely procured for advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing. Characterized by a primary hydroxymethyl group, an electron-withdrawing nitro group, and an activated fluorine atom, this compound serves as a critical precursor for complex heterocycles and kinase inhibitors. Its primary procurement value lies in its orthogonal reactivity, allowing chemists to perform sequential modifications—such as benzylic functionalization, nucleophilic aromatic substitution (SNAr), and nitro reduction—without the need for cumbersome protecting group strategies [1]. As a stable solid at room temperature, it offers excellent handling characteristics for both bench-scale discovery and bulk process chemistry.

Substituting 4-fluoro-3-nitrobenzyl alcohol with closely related analogs often leads to significant process inefficiencies and lower overall yields. Replacing the fluorine atom with a chlorine (as in 4-chloro-3-nitrobenzyl alcohol) drastically reduces the kinetics of nucleophilic aromatic substitution (SNAr), requiring harsher basic conditions and elevated temperatures that can degrade sensitive intermediates [1]. Conversely, attempting to use 4-fluoro-3-nitrobenzaldehyde as a direct substitute introduces handling challenges, as the aldehyde is prone to auto-oxidation during storage and requires an additional reductive step if a benzylic ether or halide is the ultimate target [2]. Procuring the exact fluorinated alcohol ensures optimal reactivity, stability, and step-economy.

References

- [1] Liu, J., et al. 'SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism.' Journal of the American Chemical Society, 2007, 129(29), 8976-8977.

- [2] Reddy, M. V. R., et al. 'Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure–Activity Relationship, and Biological Activity.' Journal of Medicinal Chemistry, 2011, 54(18), 6254-6276.

Accelerated Nucleophilic Aromatic Substitution (SNAr) Kinetics

In the synthesis of complex active pharmaceutical ingredients, the leaving group at the 4-position critically dictates process conditions. 4-Fluoro-3-nitrobenzyl alcohol demonstrates vastly accelerated SNAr reactivity compared to the baseline 4-chloro-3-nitrobenzyl alcohol. The high electronegativity of fluorine better stabilizes the Meisenheimer complex intermediate, allowing for rapid displacement by amines or alkoxides under milder basic conditions (e.g., ambient to 60 °C), minimizing degradation of sensitive intermediates [1].

| Evidence Dimension | SNAr Leaving Group Reactivity |

| Target Compound Data | High reactivity (F leaving group); enables mild conditions (ambient to 60 °C) |

| Comparator Or Baseline | 4-Chloro-3-nitrobenzyl alcohol (requires elevated temperatures >100 °C or stronger bases) |

| Quantified Difference | Significantly lower activation energy barrier for nucleophilic attack |

| Conditions | Displacement by N, O, or S nucleophiles in polar aprotic solvents |

Allows procurement teams to select a precursor that reduces energy costs, shortens cycle times, and prevents thermal degradation during API synthesis.

Enhanced Storage Stability and Synthetic Versatility vs. Aldehyde Precursors

When selecting a building block for benzylic functionalization, 4-fluoro-3-nitrobenzyl alcohol offers greater shelf stability compared to 4-fluoro-3-nitrobenzaldehyde. The aldehyde is susceptible to auto-oxidation to the corresponding benzoic acid upon prolonged air exposure. In contrast, the alcohol form is highly stable and can be directly utilized in Mitsunobu reactions or quantitatively converted to the benzyl bromide (via CBr4/PPh3) immediately prior to use, streamlining workflows [1].

| Evidence Dimension | Oxidative Stability and Handling |

| Target Compound Data | Stable primary alcohol; resistant to auto-oxidation |

| Comparator Or Baseline | 4-Fluoro-3-nitrobenzaldehyde (prone to air oxidation to carboxylic acid) |

| Quantified Difference | Extended shelf-life and elimination of pre-reaction purification steps |

| Conditions | Standard ambient storage and handling in atmospheric conditions |

Reduces waste and avoids the need for rigorous inert-gas storage, streamlining bulk procurement and laboratory inventory management.

Trifunctional Orthogonality for Streamlined Multi-Step Synthesis

4-Fluoro-3-nitrobenzyl alcohol is highly valued for its three orthogonal reactive sites: a primary alcohol, an SNAr-active aryl fluoride, and a reducible nitro group. This specific combination allows for sequential, chemoselective modifications without the need for protecting groups. For instance, the benzylic alcohol can be etherified, followed by SNAr displacement of the fluorine, and subsequent reduction of the nitro group to an aniline for cyclization into complex scaffolds [1]. Substituting this with 3-nitrobenzyl alcohol removes the SNAr capability, requiring longer, less efficient synthetic routes.

| Evidence Dimension | Orthogonal Reactive Sites |

| Target Compound Data | 3 distinct sites (OH, F, NO2) enabling sequential functionalization |

| Comparator Or Baseline | 3-Nitrobenzyl alcohol (lacks the SNAr-active F site) |

| Quantified Difference | Eliminates multiple synthetic steps (e.g., halogenation or protecting group manipulations) |

| Conditions | Multi-step API scaffold synthesis |

Procuring a pre-functionalized, orthogonal building block drastically reduces total step count and improves overall yield in drug discovery campaigns.

Synthesis of Multi-Kinase Inhibitors

Leveraging the SNAr-active fluorine and reducible nitro group, this compound is ideal for building complex aniline-derived kinase inhibitors (e.g., AXL inhibitors or styrylsulfonyl derivatives). The mild SNAr conditions prevent degradation of advanced intermediates [1].

Orthogonal Heterocycle Assembly

Highly recommended for the construction of quinazolines, benzimidazoles, and indoles where sequential, protecting-group-free functionalization is required. The three distinct reactive sites allow for rapid scaffold diversification [2].

Benzylic Alkylation and Etherification Workflows

Direct utilization of the stable primary alcohol in Mitsunobu reactions or quantitative conversion to benzyl halides for SN2 couplings in library generation, avoiding the instability issues associated with aldehyde precursors [1].

References

- [1] Reddy, M. V. R., et al. 'Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure–Activity Relationship, and Biological Activity.' Journal of Medicinal Chemistry, 2011, 54(18), 6254-6276.

- [2] Kato, H., et al. 'Asymmetric Total Synthesis and Evaluation of Antitumor Activity of Ophiorrhisine A and Its Derivatives.' The Journal of Organic Chemistry, 2018, 83(24), 15312-15322.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types